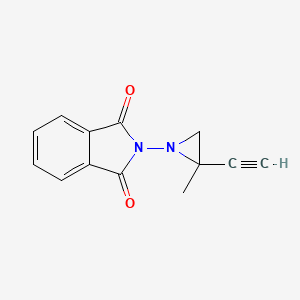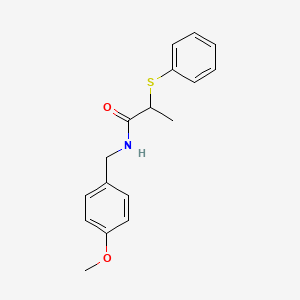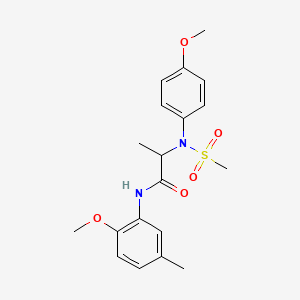
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as bioreductive drugs, which are designed to target hypoxic (low-oxygen) regions of tumors.
Mechanism of Action
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione is a bioreductive drug, which means that it is activated by the presence of low oxygen levels within tumors. Once activated, this compound forms free radicals that damage DNA and other cellular components, leading to cell death. This mechanism of action makes this compound particularly effective against hypoxic regions of tumors, which are often resistant to other treatments.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer effects. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected.
Advantages and Limitations for Lab Experiments
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in relatively large quantities. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. One limitation is that it is highly reactive, and can be difficult to handle in the lab. Another limitation is that its effectiveness can be highly dependent on the presence of low oxygen levels within tumors, which can be difficult to replicate in lab experiments.
Future Directions
There are a number of potential future directions for research on 2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential for use in combination with other cancer treatments, such as radiation or chemotherapy. Another direction is to investigate its potential for use in treating specific types of cancer, such as breast cancer or lung cancer. Additionally, there is potential for further research into the mechanism of action of this compound, which could lead to the development of even more effective cancer treatments.
Scientific Research Applications
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. This compound works by selectively targeting hypoxic regions within tumors, which are often resistant to radiation and other treatments.
properties
IUPAC Name |
2-(2-ethynyl-2-methylaziridin-1-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-3-13(2)8-14(13)15-11(16)9-6-4-5-7-10(9)12(15)17/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTSCHDSTYUFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1N2C(=O)C3=CC=CC=C3C2=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B3928509.png)
![2-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3928529.png)
![3-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928536.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3928544.png)
![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928564.png)

![2-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928576.png)


![N-(3-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3928603.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)